Magnesium adipate

Metal-Organic Frameworks MOF Glasses Mechanical Properties

Magnesium adipate (CAS 7486-39-7), the magnesium salt of adipic acid (hexanedioic acid), is an organic magnesium compound classified as a medium-chain dicarboxylic acid salt. It typically exists as a tetrahydrate with a well-defined crystal structure (space group P21/c).

Molecular Formula C6H8MgO4
Molecular Weight 168.43 g/mol
CAS No. 7486-39-7
Cat. No. B1214309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium adipate
CAS7486-39-7
Synonymsadipate
adipic acid
adipic acid, calcium salt
adipic acid, Cu salt
adipic acid, Cu(+2) salt
adipic acid, Cu(+2) salt (1:1)
adipic acid, diammonium salt
adipic acid, disodium salt
adipic acid, Mg salt (1:1)
adipic acid, monoammonium salt
adipic acid, nickel salt
adipic acid, potassium salt
adipic acid, sodium salt
ammonium adipate
diammonium adipate
hexanedioic acid
magnesium adipate
sodium adipate
Molecular FormulaC6H8MgO4
Molecular Weight168.43 g/mol
Structural Identifiers
SMILESC(CCC(=O)[O-])CC(=O)[O-].[Mg+2]
InChIInChI=1S/C6H10O4.Mg/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2
InChIKeyQXNFATVALXHNRJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Adipate (CAS 7486-39-7): Procurement-Relevant Product Profile


Magnesium adipate (CAS 7486-39-7), the magnesium salt of adipic acid (hexanedioic acid), is an organic magnesium compound classified as a medium-chain dicarboxylic acid salt [1]. It typically exists as a tetrahydrate with a well-defined crystal structure (space group P21/c) [2]. Unlike many common magnesium salts used in supplements (e.g., citrate, oxide), magnesium adipate has gained significant attention as a precursor for meltable metal-organic frameworks (MOFs), enabling the formation of high-hardness MOF glasses [3]. Its regulatory status is distinct: the Joint FAO/WHO Expert Committee on Food Additives (JECFA) allocated no Acceptable Daily Intake (ADI) in 1985 due to insufficient data [4], a critical consideration for procurement decisions involving food-grade or pharmaceutical applications.

Why Magnesium Adipate Cannot Be Replaced by Common Magnesium Salts


Generic substitution of magnesium adipate with other organic magnesium salts (e.g., magnesium citrate, magnesium succinate) or inorganic sources (e.g., magnesium oxide) is not scientifically justified for applications requiring specific physicochemical or regulatory profiles. The adipate ligand's six-carbon aliphatic chain provides a unique balance of conformational flexibility and coordination strength, which is absent in shorter- or longer-chain dicarboxylates like succinate or fumarate [1]. This directly enables distinct material properties, such as the formation of a carboxylate-based MOF glass with the highest reported hardness and elastic modulus among coordination polymer glasses [2]. Furthermore, magnesium adipate exhibits a calculated logP of 0.716 , indicating significantly greater lipophilicity than common alternatives like magnesium citrate (logP ≈ -1.6 to -3.5) [3]. These quantifiable differences in material performance and physicochemical properties make direct substitution impossible without compromising functional outcomes.

Quantitative Evidence for Selecting Magnesium Adipate Over Alternatives


MOF Glass Hardness and Elastic Modulus: Magnesium Adipate vs. ZIF Glasses

The magnesium adipate-derived MOF glass (G-Mg-adp) exhibits the highest hardness (H ≈ 1.18 GPa) and elastic modulus (E ≈ 18.29 GPa) reported for any coordination polymer glass, including well-studied zeolitic-imidazolate framework (ZIF) glasses [1]. This class-level inference is based on direct comparisons within the study, where G-Mg-adp's performance is benchmarked against all previously reported coordination polymer glasses. The high mechanical performance is attributed to the stronger coordination bond of the carboxylate-based framework relative to the imidazolate-based ZIFs, as confirmed by ReaxFF calculations showing more negative stabilization energies (ΔE) for Mg-adp compared to ZIF-4 [2].

Metal-Organic Frameworks MOF Glasses Mechanical Properties Nanoindentation

Lipophilicity (logP): Magnesium Adipate vs. Magnesium Citrate

Magnesium adipate demonstrates a calculated logP of 0.716 , indicating moderate lipophilicity, in stark contrast to common magnesium supplements like magnesium citrate, which has a reported logP ranging from -1.467 to -3.538 [1]. This cross-study comparison suggests magnesium adipate is approximately 100- to 10,000-fold more lipophilic than magnesium citrate, a property directly linked to its ability to cross lipid membranes, which is a critical parameter in transdermal, cosmetic, and certain pharmaceutical formulations.

Lipophilicity Partition Coefficient Drug Delivery Formulation Science

Regulatory Status: Magnesium Adipate vs. Other Magnesium Salts in Food Applications

Magnesium adipate's regulatory status differs significantly from widely used magnesium salts. The 1985 JECFA evaluation resulted in 'NO ADI ALLOCATED' and 'Specifications: NOT PREPARED' due to the absence of submitted manufacturing and use data [1]. This is a direct contrast to magnesium citrate, magnesium carbonate, and magnesium oxide, which have established ADI values or are recognized as Generally Recognized As Safe (GRAS). Health Canada further restricts adipic acid and its salts, including magnesium adipate, to an acceptable daily intake of up to 5 mg/kg body weight daily [2].

Regulatory Science Food Additives JECFA Acceptable Daily Intake

Crystal Hydrate Form: Tetrahydrate Structure vs. Anhydrous Analogues

Magnesium adipate crystallizes as a well-defined tetrahydrate, tetraaquamagnesium adipate (Mg(H2O)4(C6H8O4)), with a monoclinic crystal system (space group P21/c) [1]. This specific hydration state, which can be controllably dehydrated via heating (25-320 °C range for complete desolvation), contrasts with the anhydrous nature of many common magnesium salts of dicarboxylic acids, such as magnesium stearate, which is typically sourced as an anhydrous powder [2]. The ability to start from a well-characterized tetrahydrate and controllably desolvate offers advantages in solid-state synthesis where precise control over water content is critical.

Crystallography Solid-State Chemistry Hydrates Formulation Stability

Procurement-Driven Application Scenarios for Magnesium Adipate


Synthesis of High-Performance MOF Glasses for Structural Applications

Procuring magnesium adipate is essential for synthesizing carboxylate-based MOF glasses with the highest known hardness (1.18 GPa) and elastic modulus (18.29 GPa) among all reported coordination polymer glasses [1]. This application scenario directly stems from the evidence that the adipate ligand's flexibility and coordination strength enable melt-quenching into a glassy state that significantly outperforms ZIF glasses in mechanical benchmarks. Researchers and manufacturers developing robust MOF-based monoliths, coatings, or structural composites should specify magnesium adipate to achieve these differentiated material properties.

Lipophilic Magnesium Source in Transdermal or Lipid-Based Formulations

The moderate lipophilicity of magnesium adipate (logP = 0.716) makes it a candidate magnesium source for formulations requiring enhanced membrane permeability, such as transdermal patches, cosmetic creams, or lipid nanoparticle delivery systems. This scenario is supported by the cross-study comparison showing magnesium adipate is roughly 100 to over 10,000 times more lipophilic than magnesium citrate (logP ≈ -1.5 to -3.5) [2], indicating a fundamentally different absorption route potential that formulation scientists can exploit.

Industrial MOF and Coordination Polymer Research Excluding Food-Grade Requirements

Magnesium adipate is a suitable procurement choice for non-food, non-pharmaceutical research applications where its specific MOF-forming properties are critical and regulatory food additive constraints (no JECFA ADI allocated [3]) are irrelevant. This includes fundamental coordination chemistry research, catalyst precursor synthesis, and development of novel gas separation or storage MOFs. The well-defined tetrahydrate crystal structure [4] further ensures batch-to-batch reproducibility in academic and industrial R&D settings.

Controlled Hydration State in Solid-State Synthesis

For solid-state reactions requiring precise water content control, the tetrahydrate form of magnesium adipate (Mg(H2O)4(C6H8O4)) [4] provides a stoichiometrically defined water source. The known thermal desolvation behavior (25-320 °C) [5] allows researchers to program water release during synthesis, an advantage over alternative magnesium salts that may exist as undefined or variable hydrates, or that are hygroscopic and difficult to handle consistently.

Quote Request

Request a Quote for Magnesium adipate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.